molecular formula C8H17ClO2 B8089459 2-((6-Chlorohexyl)oxy)ethan-1-ol

2-((6-Chlorohexyl)oxy)ethan-1-ol

Cat. No.: B8089459
M. Wt: 180.67 g/mol
InChI Key: OXJBIKIMPIFIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-Chlorohexyl)oxy)ethan-1-ol (CAS 856372-61-7) is a high-purity organic compound with a molecular formula of C8H17ClO2 and a molecular weight of 180.67 g/mol . This molecule features a terminal chloro group and a hydroxyl group, separated by a hexyloxy ether spacer, making it a valuable bifunctional building block in organic synthesis and materials science. Its primary research application is as a versatile linker or spacer for constructing more complex molecular architectures, particularly in pharmaceutical development and polymer chemistry. The reactive chloro terminus is amenable to nucleophilic substitution, allowing for covalent attachment to various nucleophiles, while the hydroxy group can be further functionalized or used to modulate the compound's hydrophilicity. Available in quantities from 100mg to 1g , this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-chlorohexoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClO2/c9-5-3-1-2-4-7-11-8-6-10/h10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJBIKIMPIFIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCl)CCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 6 Chlorohexyl Oxy Ethan 1 Ol and Its Analogues

Alkylation Strategies for Ether Formation in Polyether Linkages

The formation of the ether bond in 2-((6-Chlorohexyl)oxy)ethan-1-ol and its analogues is most commonly achieved through alkylation reactions. The Williamson ether synthesis stands out as a fundamental and versatile method for this purpose.

Williamson Ether Synthesis Approaches: Optimization and Mechanistic Considerations

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of both symmetrical and asymmetrical ethers. byjus.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as a nucleophile, attacking an electrophilic carbon atom bearing a suitable leaving group, typically a halide. byjus.commasterorganicchemistry.com

The fundamental steps of the Williamson ether synthesis involve the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an organohalide to form the ether linkage. byjus.comyoutube.com For the synthesis of this compound, this would involve the reaction of the mono-alkoxide of diethylene glycol with 1,6-dichlorohexane (B1210651).

A significant challenge in the synthesis of compounds like this compound is achieving selective mono-alkylation of the diol (diethylene glycol) while minimizing the formation of the dialkylated byproduct. Traditional methods often lead to a mixture of products, complicating purification and reducing the yield of the desired monoether.

Phase-transfer catalysis (PTC) has emerged as a highly effective technique to address this challenge. crdeepjournal.org PTC facilitates the transfer of the alkoxide ion from an aqueous phase or solid state to the organic phase where the alkylating agent resides. This is typically accomplished using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt. crdeepjournal.org This methodology is noted for its ability to afford high selectivity for mono-alkylation over dialkylation. crdeepjournal.org

The use of PTC offers several advantages, including the use of less stringent reaction conditions, such as the ability to use aqueous solutions of bases like sodium hydroxide, and often results in higher yields of the monoalkylated product. researchgate.net

The selectivity and yield of the Williamson ether synthesis are highly dependent on several factors:

Base and Solvent: The choice of base and solvent is critical. Strong bases are required to deprotonate the alcohol to form the alkoxide. Common bases include sodium hydride (NaH) and potassium carbonate. researchgate.net The solvent plays a crucial role in stabilizing the resulting alkoxide. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) are often employed. byjus.comresearchgate.net

Nature of the Halide: The reactivity of the alkylating agent is influenced by the nature of the halogen. The reaction rate generally follows the trend I > Br > Cl, corresponding to the leaving group ability of the halide. francis-press.com

Steric Hindrance: The SN2 mechanism is sensitive to steric hindrance. Primary alkyl halides are ideal substrates for this reaction. masterorganicchemistry.com In the synthesis of this compound, both reactive sites on 1,6-dichlorohexane are primary, favoring the SN2 pathway.

Temperature and Reaction Time: The reaction temperature can influence the rate of reaction, with typical ranges between 50-100 °C. byjus.com The reaction time can vary from 1 to 8 hours. byjus.com

Reactant 1Reactant 2BaseSolventCatalystTemperature (°C)Yield (%)
Diethylene Glycol1,6-DichlorohexaneNaOH (aq)TolueneQuaternary Ammonium Salt70-90Moderate to High
Diethylene Glycol1,6-DibromohexaneK₂CO₃DMFNone80-100High
Diethylene Glycol1-Bromo-6-chlorohexaneNaHTHFNone60-70Good

This table represents typical conditions for Williamson ether synthesis of analogous compounds and is for illustrative purposes. Specific yields for this compound under these exact conditions require experimental verification.

Exploration of Alternative Etherification Protocols and Catalyst Systems

While the Williamson ether synthesis is predominant, other methods for etherification exist. For instance, two alcohols can be reacted, with one first being converted to a better leaving group, such as a tosylate. byjus.com This approach, however, adds extra steps to the synthesis.

Catalyst systems continue to be an area of active research to improve the efficiency and greenness of ether synthesis. For example, the use of solid-supported catalysts can simplify product purification and catalyst recycling.

Preparation of Functionalized Precursors and Derivatization Pathways

The successful synthesis of this compound is contingent on the availability of suitable functionalized precursors.

Strategies for Introducing Terminal Halide Functionality

The key precursor, 1,6-dichlorohexane, can be synthesized from 1,6-hexanediol (B165255). A common method involves the reaction of 1,6-hexanediol with hydrogen chloride gas. chemicalbook.com One reported procedure involves heating 1,6-hexanediol with water and ammonium chloride, followed by the introduction of HCl gas. The reaction proceeds at an elevated temperature (around 110°C) with reflux and separation of the resulting 1,6-dichlorohexane, which can be obtained in high purity and yield. chemicalbook.comgoogle.com

Selective Protection and Deprotection Approaches for Hydroxyl and Amine Groups

In the synthesis of complex organic molecules such as this compound and its structural analogues, the presence of multiple reactive functional groups, primarily hydroxyl (-OH) and amino (-NH2) groups, necessitates a strategic approach to control their reactivity. slideshare.net Protecting groups are temporarily installed onto a functional group to prevent it from reacting while chemical transformations are carried out elsewhere in the molecule. slideshare.netorganic-chemistry.org The success of a multi-step synthesis often hinges on the judicious selection and application of these protective groups. bham.ac.uk

A key concept in this regard is the use of an orthogonal protection strategy . organic-chemistry.orgbham.ac.uk This strategy involves using multiple protecting groups in a single molecule, where each type of protecting group can be removed under specific conditions without affecting the others. bham.ac.ukthieme-connect.de This allows for the selective deprotection and subsequent reaction of a particular functional group, providing precise control over the synthetic route. organic-chemistry.org For instance, an acid-labile protecting group can be removed without cleaving a base-labile or a hydrogenolysis-labile group. organic-chemistry.orgthieme-connect.de

Protecting Groups for Hydroxyl Groups

The hydroxyl group in this compound and its precursors is a primary alcohol, which is nucleophilic and can undergo undesirable side reactions. To prevent this, it can be converted into a less reactive ether or ester. libretexts.org The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule and the mildness of the conditions required for its eventual removal. libretexts.org

Common protecting groups for hydroxyl functions include:

Silyl (B83357) Ethers: These are among the most widely used protecting groups for alcohols due to their ease of formation, stability, and selective removal. highfine.com The stability of silyl ethers is influenced by the steric bulk of the substituents on the silicon atom. highfine.com For example, a tert-butyldimethylsilyl (TBDMS) ether is significantly more stable to acidic conditions than a trimethylsilyl (B98337) (TMS) ether. Deprotection is typically achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). thieme-connect.dehighfine.com

Benzyl (B1604629) Ethers (Bn): Benzyl ethers are robust protecting groups that are stable to a wide range of acidic and basic conditions. orgsyn.org They are often introduced using benzyl bromide or a related reagent under basic conditions, akin to the Williamson ether synthesis. orgsyn.orgmasterorganicchemistry.com Removal is typically accomplished by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a method that is mild and does not affect most other functional groups, including silyl ethers. libretexts.org

Alkoxyalkyl Ethers: Groups like methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers are stable to basic, organometallic, and nucleophilic reagents. highfine.com They are introduced under acidic catalysis and are readily cleaved under acidic conditions, often with varying degrees of lability. libretexts.orghighfine.com The THP group introduces a new chiral center, which can complicate product analysis. highfine.com

Table 1: Common Protecting Groups for Hydroxyl Groups

Protecting Group Abbreviation Protection Reagent(s) Deprotection Conditions Stability
Trimethylsilyl Ether TMS Trimethylsilyl chloride (TMSCl), Triethylamine (Et₃N) Mild acid (e.g., Acetic acid) or K₂CO₃/MeOH Low
tert-Butyldimethylsilyl Ether TBDMS or TBS tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole Tetrabutylammonium fluoride (TBAF) or strong acid Medium
tert-Butyldiphenylsilyl Ether TBDPS tert-Butyldiphenylsilyl chloride (TBDPSCl), Imidazole TBAF or strong acid High
Benzyl Ether Bn Benzyl bromide (BnBr), Sodium hydride (NaH) Catalytic Hydrogenolysis (H₂, Pd/C) High (stable to acid/base)

Protecting Groups for Amine Groups

For the synthesis of analogues containing an amine function, such as 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine, protection of the nucleophilic primary amine is crucial to prevent its interference in reactions like etherification. ambeed.comnih.gov Amines are typically protected by converting them into less nucleophilic carbamates. organic-chemistry.org

Key protecting groups for amines include:

tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under basic and nucleophilic conditions. It is easily introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is readily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA). organic-chemistry.org

Carboxybenzyl (Cbz or Z): The Cbz group is stable to acidic and basic conditions. It is introduced using benzyl chloroformate and is cleaved by catalytic hydrogenolysis, the same conditions used to remove benzyl ethers. slideshare.net This lack of orthogonality with benzyl ethers must be considered during synthetic planning.

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its lability under mild basic conditions, typically using a solution of piperidine (B6355638) in DMF. organic-chemistry.orgsigmaaldrich.com It is stable to acidic conditions and hydrogenolysis, making it orthogonal to both Boc and Cbz/Bn protecting groups. organic-chemistry.org

Table 2: Common Protecting Groups for Amino Groups

Protecting Group Abbreviation Protection Reagent(s) Deprotection Conditions Orthogonal To
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (Boc₂O) Strong Acid (e.g., Trifluoroacetic acid, TFA) Fmoc, Cbz/Bn
Carboxybenzyl Cbz or Z Benzyl chloroformate (CbzCl) Catalytic Hydrogenolysis (H₂, Pd/C) Boc, Fmoc

By employing these selective protection and deprotection strategies, chemists can synthesize complex molecules like this compound and its analogues with varied functionalities in a highly controlled and efficient manner. The choice of an orthogonal set of protecting groups is fundamental to achieving the desired chemical transformations while preserving the integrity of other sensitive functional groups within the molecule. thieme-connect.de

Chemical Reactivity and Advanced Transformations of 2 6 Chlorohexyl Oxy Ethan 1 Ol

Reactions Involving the Terminal Primary Alcohol Moiety

The primary alcohol group in 2-((6-chlorohexyl)oxy)ethan-1-ol is a key site for a variety of chemical modifications, including esterification and oxidation, which pave the way for further derivatization.

Esterification of the primary alcohol in this compound is a common strategy to introduce diverse functional groups, thereby altering the molecule's physical and chemical properties. This transformation can be achieved through several established methods.

One of the most classic and widely used methods is the Fischer-Speier esterification , which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. scbt.comchemicalbook.com The reaction is reversible, and to drive it towards the product, water is typically removed, for instance, by azeotropic distillation. sigmaaldrich.com

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the alcohol can be reacted with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides . bldpharm.com These reactions are generally faster and irreversible. The reaction with an acyl chloride, for example, is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid byproduct. bldpharm.com

Modern coupling reagents used in peptide synthesis, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), can also facilitate the direct esterification of the alcohol with a carboxylic acid under mild conditions.

Table 1: Representative Esterification Reactions of Primary Alcohols

Carboxylic Acid/DerivativeReagent/CatalystSolventTemperatureTypical Yield
Acetic AcidSulfuric AcidTolueneRefluxModerate to High
Benzoyl ChloridePyridineDichloromethaneRoom TemperatureHigh
Acetic AnhydrideDMAP (catalyst)DichloromethaneRoom TemperatureHigh
Stearic AcidEDCI, DMAPDichloromethaneRoom TemperatureHigh

The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. These oxidized intermediates are valuable for subsequent transformations.

Oxidation to Aldehydes:

To achieve partial oxidation to the corresponding aldehyde, 2-((6-chlorohexyl)oxy)acetaldehyde, milder and more selective oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Commonly employed reagents for this purpose include:

Pyridinium chlorochromate (PCC): A widely used reagent that allows for the isolation of the aldehyde in good yield. The reaction is typically carried out in an anhydrous solvent like dichloromethane.

Dess-Martin periodinane (DMP): A hypervalent iodine reagent that provides a mild and efficient oxidation of primary alcohols to aldehydes at room temperature.

Swern oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.

The resulting aldehyde is a versatile electrophile that can participate in various reactions, such as reductive amination to form amines or Wittig reactions to form alkenes.

Oxidation to Carboxylic Acids:

For the complete oxidation to the carboxylic acid, 2-((6-chlorohexyl)oxy)acetic acid, stronger oxidizing agents are employed, often in the presence of water. Suitable reagents include:

Potassium permanganate (B83412) (KMnO₄): A powerful oxidizing agent that effectively converts primary alcohols to carboxylic acids.

Jones reagent (CrO₃ in aqueous sulfuric acid): A classic and potent oxidizing agent for this transformation.

Sodium or potassium dichromate with sulfuric acid: This mixture is also a strong oxidizing agent capable of converting primary alcohols to carboxylic acids, typically under heating.

The resulting carboxylic acid can be further functionalized, for example, by conversion to an acid chloride or by coupling with an amine to form an amide.

Table 2: Oxidation Reactions of Primary Alcohols

ProductOxidizing AgentSolventTypical Conditions
AldehydePCCDichloromethaneRoom Temperature
AldehydeDess-Martin PeriodinaneDichloromethaneRoom Temperature
Carboxylic AcidKMnO₄, NaOHWaterHeat
Carboxylic AcidJones ReagentAcetone0°C to Room Temperature

Nucleophilic Substitution Reactions of the Chlorohexyl Group

The terminal chloro group on the hexyl chain of this compound is susceptible to nucleophilic substitution reactions, providing a convenient handle for introducing a variety of functional groups.

The chloride can be displaced by a carboxylate anion in a typical Sₙ2 reaction to form an ester linkage, yielding an acid-functionalized linker. This is often achieved by reacting this compound with the salt of a carboxylic acid, such as a sodium or potassium carboxylate, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can sometimes facilitate the reaction. This method provides a straightforward route to molecules bearing a terminal carboxylic acid group, which can be valuable for further conjugation or for modulating solubility.

The introduction of an amine functionality can be accomplished through several synthetic routes. Direct reaction with ammonia (B1221849) can lead to the primary amine, but this method often suffers from over-alkylation, resulting in a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt.

More controlled methods for introducing a primary amine group include:

Gabriel Synthesis: This classic method involves the reaction of the alkyl halide with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. This procedure avoids over-alkylation.

Azide (B81097) Reduction: A highly efficient two-step process where the alkyl chloride is first converted to an alkyl azide by reaction with sodium azide. The resulting azide is then reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. This is often the preferred method for preparing primary amines from alkyl halides due to its high yield and clean reaction profile.

Secondary or tertiary amines can also be synthesized by reacting the chloroalkane with the appropriate primary or secondary amine, respectively.

Table 3: Representative Amination Reactions of Alkyl Chlorides

Amine SourceReagent(s)SolventKey Intermediate
AmmoniaAmmoniaEthanol (B145695)Mixture of amines
PhthalimidePotassium Phthalimide, then H₂NNH₂DMFN-Alkylphthalimide
AzideSodium Azide, then LiAlH₄DMF, then EtherAlkyl Azide

The versatile chloro group can be displaced by a range of other heteroatom nucleophiles to generate useful functionalized linkers.

Thiol Formation:

To introduce a thiol group, the alkyl chloride can be reacted with a sulfur nucleophile. A common method involves reaction with sodium hydrosulfide (B80085) (NaSH). However, the resulting thiol can also act as a nucleophile, leading to the formation of a sulfide (B99878) byproduct. A more reliable method is to use thiourea (B124793) as the nucleophile. The initial reaction forms an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the desired thiol.

Azide Formation:

As mentioned in the context of amination, the synthesis of an azide-functionalized linker is readily achieved by reacting this compound with an azide salt, typically sodium azide (NaN₃), in a polar aprotic solvent like DMF. The resulting alkyl azide is a stable compound that can be used in a variety of subsequent reactions, most notably in "click chemistry" via the Huisgen 1,3-dipolar cycloaddition with an alkyne to form a triazole ring.

Table 4: Formation of Other Heteroatom Linkages from Alkyl Chlorides

Desired Functional GroupNucleophileSolventProduct Type
ThiolThiourea, then NaOHEthanol/WaterThiol
AzideSodium AzideDMFAlkyl Azide

Polyfunctionalization and Orthogonal Reactivity Studies for Complex Molecule Construction

The strategic construction of complex molecules from polyfunctional building blocks is a cornerstone of modern organic synthesis. The compound this compound presents as a valuable scaffold for such endeavors, possessing two distinct and chemically addressable functional groups: a primary alcohol (-OH) and a primary alkyl chloride (-Cl). The differential reactivity of these groups allows for selective modification, a concept known as orthogonal reactivity. This strategy is paramount in multi-step syntheses, enabling the sequential introduction of various molecular fragments to build intricate chemical architectures. fiveable.methieme-connect.de

Orthogonal protection and reaction strategies involve the use of reagents and conditions that selectively target one functional group while leaving others intact. bham.ac.ukorganic-chemistry.org In the case of this compound, the nucleophilic and slightly acidic alcohol can be targeted under one set of conditions, while the electrophilic carbon of the alkyl chloride can be targeted under another. This dual-handle nature makes it an attractive linker molecule, particularly in fields like medicinal chemistry and materials science, where it can be used to connect different molecular entities. A closely related compound, 2-(2-(6-chlorohexyloxy)ethoxy)ethanamine, is notably used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), highlighting the utility of such bifunctional chloro-alkoxy structures in advanced applications. invivochem.commedchemexpress.combroadpharm.com

Selective Reactions of the Hydroxyl Group

The primary alcohol moiety of this compound can undergo a variety of transformations. A common strategy to prevent interference from the hydroxyl group during reactions at other sites is to "protect" it by converting it into a less reactive functional group, such as an ether or an ester. bham.ac.uklibretexts.org Conversely, the alcohol can be selectively reacted to introduce new functionalities.

Key transformations of the hydroxyl group include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions yields esters. This reaction is fundamental for linking carboxylic acid-containing molecules.

Etherification: Deprotonation with a base followed by reaction with an alkyl halide (Williamson ether synthesis) forms a new ether linkage. This allows for the extension of the carbon chain or the introduction of another molecular component.

Oxidation: Selective oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, providing new reactive handles for further synthetic steps.

Conversion to a Better Leaving Group: The hydroxyl group is a poor leaving group but can be converted to a better one, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This activated intermediate is then highly susceptible to nucleophilic substitution.

The following table summarizes selective reactions targeting the alcohol functional group, while leaving the alkyl chloride intact.

Reaction Type Reagent(s) Product Functional Group General Conditions
Protection (Silyl Ether)tert-Butyldimethylsilyl chloride (TBDMSCl), ImidazoleSilyl (B83357) EtherAprotic solvent (e.g., DMF, CH₂Cl₂)
EsterificationAcyl chloride, PyridineEsterAnhydrous, aprotic solvent
EtherificationNaH, then Alkyl BromideEtherAnhydrous THF or DMF
Tosylationp-Toluenesulfonyl chloride (TsCl), PyridineTosylateCool temperatures (e.g., 0 °C), anhydrous conditions

This table presents generalized reaction conditions. Specific substrate and reagent choices may require optimization.

Selective Reactions of the Chloroalkyl Group

The primary alkyl chloride provides an electrophilic center that is susceptible to nucleophilic substitution reactions (SN2). chemistrysteps.com This allows for the introduction of a wide array of nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds. The conditions for these reactions are typically chosen to be incompatible with the reactivity of the unprotected alcohol, or the alcohol is protected beforehand to ensure chemoselectivity.

Key transformations of the chloroalkyl group include:

Substitution with Amines: Reaction with primary or secondary amines yields secondary or tertiary amines, respectively. This is a common method for introducing nitrogen-containing moieties.

Substitution with Thiolates: Reaction with thiols or their conjugate bases provides thioethers (sulfides).

Substitution with Azide: The use of sodium azide introduces an azide group, which can then be reduced to a primary amine or used in "click chemistry" reactions like the Huisgen cycloaddition.

Substitution with Cyanide: Reaction with sodium or potassium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Finkelstein Reaction: Treatment with sodium iodide can convert the alkyl chloride to the more reactive alkyl iodide, facilitating subsequent nucleophilic substitution reactions.

The table below outlines representative nucleophilic substitution reactions at the chloroalkyl position.

Nucleophile Reagent(s) Product Functional Group General Conditions
AmineR₂NHTertiary AminePolar aprotic solvent (e.g., DMF, Acetonitrile), often with a non-nucleophilic base
ThiolateR-SH, Base (e.g., NaH)ThioetherPolar aprotic solvent (e.g., THF, DMF)
AzideSodium Azide (NaN₃)AzideDMF or DMSO, elevated temperature
CyanideSodium Cyanide (NaCN)NitrilePolar aprotic solvent (e.g., DMSO)

This table presents generalized reaction conditions. Specific substrate and reagent choices may require optimization.

By leveraging the principles of orthogonal reactivity, this compound can be sequentially functionalized. For instance, the alcohol could first be protected, followed by a nucleophilic substitution on the alkyl chloride. Subsequently, the protecting group could be removed, revealing the alcohol for a second, different transformation. fiveable.meorganic-chemistry.org This stepwise, controlled approach allows for the efficient synthesis of complex target molecules where this compound serves as a flexible and versatile linking unit.

Applications As a Key Intermediate in Advanced Chemical Synthesis and Chemical Biology

Role in Proteolysis-Targeting Chimeras (PROTACs) Research

The most prevalent linkers used in PROTAC design are based on alkyl and polyethylene (B3416737) glycol (PEG) chains. nih.govnih.gov These motifs are favored for several key advantages, including their synthetic accessibility, inherent flexibility, and the ease with which their length and composition can be systematically modified. nih.govbiochempeg.com The incorporation of PEG chains, in particular, can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can improve cell permeability and oral absorption characteristics. biochempeg.com

Compounds like 2-((6-Chlorohexyl)oxy)ethan-1-ol and its derivatives serve as ideal starting materials for constructing these linkers. medchemexpress.cominvivochem.com The terminal alcohol can be readily oxidized to a carboxylic acid or converted to other functional groups (e.g., an amine) to facilitate coupling with an E3 ligase ligand, such as derivatives of thalidomide (B1683933) or VHL ligands. acs.org Simultaneously, the terminal chloroalkane provides a reactive handle for conjugation to the ligand targeting the POI. The commercial availability of such bifunctional building blocks enables the rapid and straightforward assembly of diverse PROTAC libraries, which is essential for optimizing a degrader against a specific target. nih.govbiochempeg.com This modular synthesis allows researchers to quickly generate and test numerous linker variations to identify the optimal structure. nih.gov

The length and flexibility of the linker are paramount to the biological activity of a PROTAC. nih.gov The linker must be long and flexible enough to allow the formation of a stable and productive ternary complex, where both the POI and the E3 ligase are bound simultaneously and oriented correctly for ubiquitin transfer. nih.govarxiv.org

Numerous studies have demonstrated a distinct structure-activity relationship concerning linker length.

In a notable example, a series of estrogen receptor (ER)-α targeting PROTACs were synthesized with varying PEG linker lengths. It was found that a PROTAC with a 16-atom chain length was significantly more effective at inducing ER-α degradation than those with shorter or longer linkers, highlighting an optimal distance required for efficient ternary complex formation. nih.govrsc.org

Interestingly, the study also showed that while degradation efficacy was highly dependent on linker length, the binding affinity of the PROTACs to the ER itself was not significantly affected by it. nih.gov

Flexibility, primarily provided by the rotatable bonds in PEG and alkyl chains, allows the PROTAC to adopt multiple conformations, which can help overcome potential steric clashes and facilitate the "handshake" between the POI and the E3 ligase. nih.govarxiv.org However, excessive flexibility is not always beneficial, as it can carry an entropic penalty that may weaken the interactions within the ternary complex. nih.gov Furthermore, linker length can be tuned to achieve selectivity. In one case, extending a linker by a single ethylene (B1197577) glycol unit was sufficient to switch the PROTAC's preference from degrading HER2 to selectively degrading EGFR. nih.gov

PROTAC Linker ParameterInfluence on ActivityResearch FindingCitation(s)
Length Critical for degradation efficacy; determines the distance between POI and E3 ligase.An optimal 16-atom chain length was identified for maximal degradation of ER-α. nih.govrsc.org
Flexibility Allows for adaptive conformational changes to form a stable ternary complex.Alkyl/ether chains provide flexibility, but excessive flexibility can have an entropic cost. nih.govarxiv.org
Composition Affects physicochemical properties like solubility and cell permeability.PEG motifs improve water solubility and can be tuned to modulate lipophilicity. nih.gov
Selectivity Minor changes in linker length can alter protein degradation selectivity.A single ethylene glycol unit extension switched selectivity from HER2 to EGFR. nih.gov

The overarching strategy of PROTACs is to induce proximity between a target protein and an E3 ubiquitin ligase. researchgate.netlifearc.org This induced proximity hijacks the cell's natural protein disposal machinery. tandfonline.com Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the POI. researchgate.net This polyubiquitination acts as a molecular tag, marking the POI for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the protein from the cell. tandfonline.comlifearc.org

While the human genome encodes over 600 E3 ligases, the vast majority of PROTACs developed to date recruit a very small number, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govnih.gov This limited repertoire presents a bottleneck and a significant opportunity in the field. tandfonline.com The expression levels of E3 ligases can vary between different cell types and tissues, meaning that the ability to recruit alternative E3 ligases could lead to more tissue-selective protein degradation, potentially reducing off-target effects. tandfonline.com Consequently, a major focus of current research is the discovery of ligands for new E3 ligases to expand the toolbox for targeted protein degradation. Advanced strategies are also emerging, such as the development of heterotrivalent PROTACs capable of recruiting two different E3 ligases simultaneously to enhance the rate and extent of protein degradation. chemrxiv.org

Building Block for Fluorescent Probes and Advanced Chemical Biology Tools

Beyond protein degradation, bifunctional linkers derived from this compound are instrumental in the construction of sophisticated chemical tools for visualizing and studying cellular processes.

Fluorescent probes that change their properties in response to their local environment are powerful tools for monitoring biological events. nih.govnih.gov These can be "environment-sensitive" (solvatochromic) dyes, which change their fluorescence color or intensity based on solvent polarity, or "turn-on" probes, which are non-fluorescent until they undergo a specific chemical reaction. nih.govresearchgate.net

The chloroalkyl functionality is particularly useful for covalently attaching these dyes to specific proteins or biomolecules. A prime example involves the synthesis of a "turn-on" fluorescent probe based on a dansyl amide N-oxide fluorophore. researchgate.net In this work, a linker containing a chloro-PEG structure was used to create the probe. researchgate.net The chloroalkane end of the linker allows the probe to be covalently attached to a specific protein that has been genetically modified to include a HaloTag. researchgate.net The probe itself is initially non-fluorescent due to a photoinduced electron transfer (PET) quenching mechanism. However, upon a specific bioorthogonal decaging reaction, the quenching is relieved, and the probe exhibits a dramatic (up to 72-fold) increase in fluorescence. researchgate.net This "turn-on" capability allows for the specific and high-contrast imaging of the tagged protein in living cells. researchgate.net

Fluorescent Probe Characteristics
Probe Name Dansyl Amide N-Oxide Probe (DASNox)
Linker Type Chloro-PEG linker for covalent attachment
Mechanism "Turn-on" fluorescence
Activation Bioorthogonal decaging reaction
Fluorescence Enhancement Up to 72-fold
Application HaloTag protein labeling and live-cell imaging
Data sourced from a study on a DASNox fluorogenic probe. researchgate.net

Chemigenetics is a powerful research strategy that combines the specificity of genetic engineering with the temporal control of small-molecule chemical tools. A prominent example is the HaloTag system, which involves fusing a target protein with a genetically encoded HaloTag—a modified bacterial haloalkane dehalogenase. researchgate.net

This tag is engineered to form a rapid and highly specific covalent bond with ligands that feature a chloroalkane linker. researchgate.net A fluorescent probe synthesized using a linker derived from this compound is perfectly suited for this application. By treating cells expressing a Halo-tagged protein with such a probe, researchers can specifically label their protein of interest. This enables the interrogation of signaling pathways with high precision. For instance, by labeling a specific kinase or receptor in a pathway, its localization, trafficking, and interactions can be monitored in real-time within a living cell using fluorescence microscopy, providing invaluable insights into complex biological processes. researchgate.net

Precursor in Medicinal Chemistry Lead Optimization and Drug Discovery

The chemical compound this compound has established itself as a significant precursor in the realm of medicinal chemistry, playing a crucial role in the nuanced processes of lead optimization and drug discovery. Its bifunctional character, featuring both a reactive chloroalkyl group and a primary alcohol, enables its strategic integration into more complex molecular structures. This dual reactivity is a pivotal attribute that medicinal chemists leverage to methodically alter and improve the characteristics of potential drug candidates.

Scaffold Diversification and Combinatorial Library Synthesis

In medicinal chemistry, the concept of a molecular scaffold is fundamental, representing the core framework of a compound class. Scaffold diversification is the systematic alteration of this core to explore chemical space and pinpoint compounds with enhanced biological activity, selectivity, and pharmacokinetic properties. While extensive documentation of large-scale combinatorial libraries based exclusively on this compound is not prevalent in publicly accessible research, its inherent characteristics make it an exceptionally suitable building block for such endeavors.

The existence of two separate reactive sites—the terminal chlorine and the hydroxyl group—facilitates sequential and regulated chemical reactions. This is a basic prerequisite for the assembly of combinatorial libraries, in which a range of building blocks are systematically merged to produce a vast number of structurally related compounds.

Table 1: Key Reactive Sites of this compound for Scaffold Diversification

Functional Group Reactive Site Potential Chemical Transformations
Primary Alcohol Oxygen atom Esterification, Etherification, Oxidation to aldehyde or carboxylic acid
Alkyl Chloride Carbon atom Nucleophilic substitution (e.g., with amines, thiols, azides)

The differing reactivity of the alcohol and the alkyl chloride can be harnessed to carry out regioselective modifications. For example, the hydroxyl group can be shielded while the alkyl chloride is reacted with a nucleophile, or the reverse. This controlled reactivity is vital for constructing molecular complexity in a foreseeable way.

Within the framework of combinatorial chemistry, this compound can be conceptualized as a pliable linker that joins various pharmacophoric groups. For instance, a library of compounds could be created by first reacting the alcohol with a series of carboxylic acids to form a range of esters. Following this, the chloro group could be displaced by a library of amines, culminating in a large and varied assortment of compounds. This method permits the swift investigation of structure-activity relationships (SAR), a fundamental aspect of lead optimization.

Exploration in Niche Research Chemical Development

In addition to its potential in the synthesis of large-scale libraries, this compound and its derivatives have carved out a significant niche in the creation of specialized research chemicals, especially in the expanding area of targeted protein degradation.

A foremost application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.cn PROTACs are heterobifunctional molecules that bring a target protein to an E3 ubiquitin ligase, which results in the ubiquitination and subsequent breakdown of the target protein. biochempeg.com A PROTAC molecule consists of three essential parts: a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker that connects these two ligands. medchemexpress.cn

The linker is a crucial factor in a PROTAC's effectiveness, affecting its solubility, cell permeability, and the geometry of the ternary complex that forms between the target protein, the PROTAC, and the E3 ligase. This is where this compound and its derivatives are of great importance. The adaptable polyethylene glycol (PEG)-like chain of this compound is frequently integrated into PROTAC linkers to boost solubility and adjust the distance and positioning between the two ligands. biochempeg.com

The chloroalkyl part of this compound provides a convenient point of attachment for one of the ligands, while the alcohol can be altered to connect to the other ligand. For instance, the alcohol can be oxidized to a carboxylic acid, which can then create an amide bond with a ligand that contains an amine.

Table 2: Exemplary Derivatives of this compound in Niche Research

Derivative Application
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine Precursor for PROTAC linkers
2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid Building block for PROTAC synthesis
Azido-derivatives Employed in click chemistry for bioconjugation

The creation of such specialized research chemicals is vital for progressing our comprehension of intricate biological processes and for devising new therapeutic approaches. The utilization of this compound as an adaptable building block in this area underscores its significance in contemporary chemical biology and drug discovery.

Table of Compound Names

Compound Name
This compound
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine
2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid
Proteolysis-Targeting Chimeras (PROTACs)

Advanced Spectroscopic and Structural Elucidation Studies of 2 6 Chlorohexyl Oxy Ethan 1 Ol Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Stereochemical Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 2-((6-Chlorohexyl)oxy)ethan-1-ol, providing precise information about the chemical environment of each proton and carbon atom. While specific spectral data for this compound is not widely available in published literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of similar structures and the fundamental principles of NMR.

In ¹H NMR spectroscopy, the protons on the carbon adjacent to the ether oxygen are expected to appear in the downfield region of approximately 3.4-4.5 ppm due to the deshielding effect of the electronegative oxygen atom. Similarly, the protons on the carbon bearing the hydroxyl group would also be found in this region. The terminal methyl group of the hexyl chain would resonate at the most upfield position, typically around 0.9 ppm. The methylene (B1212753) protons of the hexyl chain would exhibit a complex pattern of overlapping multiplets in the range of 1.3-1.8 ppm. The protons on the carbon bonded to the chlorine atom are anticipated to be in the range of 3.5-3.6 ppm.

In ¹³C NMR spectroscopy, the carbons bonded to the electronegative oxygen and chlorine atoms will be the most deshielded. The carbon atom of the C-Cl bond is expected to resonate around 45 ppm, while the carbons of the ether linkages (C-O) would appear in the 60-72 ppm region. The carbon bearing the hydroxyl group is also expected in this region. The carbons of the hexyl chain would show distinct signals, with the terminal methyl carbon being the most shielded (around 14 ppm).

For poly(ethylene glycol) (PEG) derivatives, which share structural similarities, studies have shown that the hydroxyl proton in DMSO-d₆ gives a distinct triplet around 4.56 ppm, which is well-separated from the backbone resonances. carlroth.comthermofisher.com This technique could be invaluable for analyzing the end-groups of this compound derivatives.

A supporting information document for a study on the formal hydration of olefins provides ¹H and ¹³C NMR data for various alcohols and chloro-derivatives, which can serve as a reference for predicting the spectra of the target compound. For instance, in 6-chlorohexan-1-ol, the CH₂Cl protons appear at 3.54 ppm (t) and the CH₂OH protons at 3.64 ppm (t) in CDCl₃. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
HO-CH ₂-3.5 - 3.7t
-O-CH ₂-CH ₂-O-3.6 - 3.8m
Cl-CH ₂-3.5 - 3.6t
-O-CH ₂-(CH₂)₄-3.4 - 3.5t
-(CH ₂)₄-1.3 - 1.8m
-CHNot Applicable-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C H₂-OH~61
-O-C H₂-C H₂-O-~70-73
C H₂-Cl~45
-O-C H₂-(CH₂)₄-~71
-(C H₂)₄-~25-32
-C H₃Not Applicable

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Structure Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound and for elucidating its fragmentation pathways under ionization. The exact mass measurement provided by HRMS allows for the unambiguous determination of the molecular formula.

While specific HRMS data for this compound is not readily found in the public domain, the fragmentation patterns of similar halogenated ethers have been studied. The primary fragmentation mechanism for ethers is typically alpha-cleavage, leading to the formation of an alkyl radical and a resonance-stabilized oxonium ion. For this compound, cleavage at the C-C bonds adjacent to the ether oxygens would be expected.

Another common fragmentation pathway is inductive cleavage, where the bond between the alkyl group and the oxygen atom breaks, generating a carbocation. The presence of the chlorine atom introduces additional fragmentation possibilities, including the loss of a chlorine radical or a molecule of HCl. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum, with characteristic M+ and M+2 peaks.

A study on the mass spectral analysis of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane (B1197151) and related compounds, although involving a thioether, provides insights into the fragmentation of molecules with chloroalkyl and ether functionalities. chemenu.com The molecular ion was often not observed, with prominent peaks corresponding to fragment ions resulting from the loss of chloroethyl or related groups. chemenu.com

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z (Proposed Fragment)Proposed Structure/Formation
[M-Cl]⁺Loss of a chlorine radical
[M-H₂O]⁺Loss of a water molecule
[M-C₂H₅O]⁺Alpha-cleavage at the ethoxy group
[C₆H₁₂Cl]⁺Fragmentation of the hexyl chain
[C₂H₅O₂]⁺Fragment containing the di-ether linkage

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound and for studying intermolecular interactions such as hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by a broad and strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group, broadened due to hydrogen bonding. A strong C-O stretching vibration for the primary alcohol would be observed around 1050 cm⁻¹. The ether linkages will also give rise to strong C-O-C stretching bands in the fingerprint region, typically between 1150 and 1085 cm⁻¹. The C-H stretching vibrations of the methylene groups will appear in the 2850-2960 cm⁻¹ region. The C-Cl stretching vibration is expected to produce a band in the 600-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch is typically weak in Raman spectra, the C-H and C-C backbone vibrations are usually strong and well-defined. The symmetric C-O-C stretching of the ether groups would also be visible. Raman spectroscopy can be particularly useful for analyzing the skeletal vibrations of the alkyl chain and for studying conformational isomers. The C-Cl stretch is also readily observed in the Raman spectrum.

A comparative study of FT-IR and Raman spectroscopy highlights their complementary nature in chemical identification. rsc.org While FT-IR is sensitive to polar functional groups like the hydroxyl group, Raman spectroscopy is often better for analyzing the non-polar hydrocarbon backbone. rsc.org

Table 4: Predicted Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-H Stretch3200-3600 (broad, strong)Weak
C-H Stretch2850-2960 (strong)2850-2960 (strong)
C-O-C Stretch (Ether)1085-1150 (strong)Present
C-O Stretch (Alcohol)~1050 (strong)Present
C-Cl Stretch600-800 (medium)600-800 (strong)

X-ray Crystallography of Crystalline Derivatives for Definitive Solid-State Structure Determination

The formation of a crystalline derivative, for example, through reaction of the hydroxyl group to form an ester or a urethane, could facilitate single crystal growth suitable for X-ray diffraction analysis. The resulting crystal structure would confirm the connectivity of the atoms and provide invaluable insights into the preferred conformation of the flexible alkyl and ether chains in the solid state. This would include the torsional angles along the backbone and information on any intermolecular interactions, such as hydrogen bonding involving the derivative's functional groups and packing forces in the crystal lattice.

While no crystal structures of this compound or its immediate derivatives are publicly available, studies on similar long-chain haloalkanes and ethers provide a basis for understanding the potential solid-state packing and conformational behavior. For instance, the crystal structures of para-substituted haloarenes have been shown to be influenced by the symmetry of the molecule, which affects the efficiency of packing in the crystal lattice.

Potential Implications in Materials Science and Polymer Chemistry

Utilization as a Monomer or Cross-linking Agent for Polymeric System Development

The hydroxyl group of 2-((6-Chlorohexyl)oxy)ethan-1-ol can be utilized in step-growth polymerization reactions, such as the formation of polyesters or polyurethanes. The chloro group can then serve as a reactive site for post-polymerization modification, allowing for the introduction of specific functionalities along the polymer backbone. Alternatively, the chloro group can participate in polymerization reactions, for instance, through atom transfer radical polymerization (ATRP), with the hydroxyl group available for further reactions, including cross-linking to form polymer networks.

Design of Functional Materials with Tunable Properties (e.g., surface modification, self-assembly)

The amphiphilic character of polymers derived from this compound can be exploited to induce self-assembly into various nanostructures, such as micelles or vesicles, in aqueous or organic media. Furthermore, the reactive chloro or hydroxyl groups can be used to graft these polymers onto surfaces, thereby modifying their properties. rsc.org This surface modification can be used to control wettability, adhesion, and biocompatibility.

Integration into Advanced Polymer Architectures for Specific Applications

The ability to incorporate this compound into polymers allows for the design of advanced architectures like block copolymers, graft copolymers, and dendrimers. For example, it could be used to create a hydrophilic block in a block copolymer, with the chloro-functionalized block providing a handle for further chemical transformations or for imparting specific properties like flame retardancy or antimicrobial activity. The development of such complex polymer structures is key to creating materials for a wide range of specialized applications.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes for Scalable Production

The increasing interest in 2-((6-Chlorohexyl)oxy)ethan-1-ol necessitates the development of efficient and environmentally friendly synthetic methods for its large-scale production. Current research is focused on moving away from traditional synthetic pathways that may involve harsh reagents and generate significant waste.

Future synthetic strategies are likely to explore enzymatic catalysis and flow chemistry. Biocatalysis, using enzymes, can offer high selectivity and operate under mild conditions, reducing energy consumption and by-product formation. Flow chemistry, where reactions are performed in continuous-flow reactors, allows for better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. The development of green solvents and recyclable catalysts will also be crucial in minimizing the environmental impact of its synthesis.

Expansion of Applications in Bioorthogonal Chemistry and Click Reactions

The chloroalkyl group in this compound serves as a handle for various chemical modifications, making it a valuable tool in bioorthogonal chemistry. These are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The terminal hydroxyl group can be further functionalized to introduce reporter molecules, such as fluorescent dyes or affinity tags.

A key area of expansion is its use in "click" chemistry, a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The chloroalkyl moiety can be converted to an azide (B81097) or an alkyne, which are common functional groups used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This would enable the precise and efficient labeling of biomolecules in complex biological environments, facilitating the study of their function and localization.

Rational Design of Next-Generation Chemical Biology Tools and Functional Linkers

The linear, flexible chain of this compound makes it an ideal scaffold for the design of functional linkers. In chemical biology, linkers are used to connect different molecular entities, such as a targeting ligand and a therapeutic agent, or a protein of interest and a solid support.

Future research will focus on the rational design of linkers based on this scaffold with tailored properties. By modifying the length of the alkyl chain or introducing different functional groups, researchers can fine-tune the linker's solubility, stability, and steric hindrance. This will lead to the development of next-generation chemical biology tools for applications such as:

Proteolysis-Targeting Chimeras (PROTACs): Designing linkers to connect a target protein ligand and an E3 ligase ligand for targeted protein degradation.

Affinity-Based Probes: Creating probes with optimized linker lengths for capturing and identifying protein binding partners.

Surface Immobilization: Developing linkers for attaching biomolecules to surfaces for biosensor and microarray applications.

Exploration in Nanotechnology and Advanced Delivery Systems

In the realm of nanotechnology, the amphiphilic nature that can be imparted to derivatives of this compound makes it a candidate for the construction of self-assembling nanomaterials. The hydrophobic alkyl chain and the hydrophilic ethylene (B1197577) glycol-derived portion can drive the formation of micelles, vesicles, or nanoparticles.

These nanostructures have potential applications in advanced delivery systems. While excluding clinical trials, preclinical research can explore the use of these nanoparticles for the encapsulation and delivery of hydrophobic molecules. The surface of these nanoparticles could be further functionalized using the terminal hydroxyl group to attach targeting ligands, enabling specific delivery to certain cell types or tissues. This area of research is focused on understanding the fundamental principles of formulation and targeted delivery at a preclinical level.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.